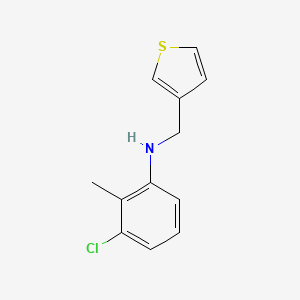

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

描述

属性

分子式 |

C12H12ClNS |

|---|---|

分子量 |

237.75 g/mol |

IUPAC 名称 |

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H12ClNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3 |

InChI 键 |

UVOPCLHKDYAKOM-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=C1Cl)NCC2=CSC=C2 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline generally involves a nucleophilic substitution reaction where a primary amine (aniline derivative) is alkylated by a thiophen-3-ylmethyl halide or equivalent electrophile. The key steps include:

- Selection of a substituted aniline precursor (3-chloro-2-methylaniline).

- Preparation or procurement of the thiophen-3-ylmethyl electrophile.

- N-alkylation via nucleophilic substitution under controlled conditions.

The reaction typically proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the thiophen-3-ylmethyl moiety, displacing a leaving group (usually a halide) to form the desired secondary amine.

Specific Synthetic Route Example

According to Vulcanchem (2024), the synthesis involves:

- Starting materials: 3-chloro-2-methylaniline and thiophen-3-ylmethyl halide (e.g., bromide or chloride).

- Reaction conditions: Nucleophilic substitution under mild heating, often in the presence of a base to neutralize the acid formed.

- Solvents: Common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate may be used, selected based on solubility and reaction optimization.

This method is consistent with classical alkylation of amines, providing moderate to high yields of the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0°C to 80°C | Room temperature to mild heating preferred |

| Solvents | Tetrahydrofuran, dichloromethane, ethyl acetate | Solvent choice affects reaction rate and yield |

| Base | Sodium bicarbonate, triethylamine | Neutralizes acid byproducts, facilitates substitution |

| Reaction time | 1 to 8 hours | Depends on substrate reactivity and temperature |

| Molar Ratios | Aniline derivative:thiophen-3-ylmethyl halide = 1:1 to 1:2 | Excess alkylating agent may drive reaction forward |

Purification and Characterization

- Isolation: The reaction mixture is typically worked up by extraction, washing, and drying. The product can be isolated by filtration or evaporation of solvents.

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is common.

- Characterization: Confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry. Key signals include aromatic protons, methyl groups, and characteristic thiophene ring resonances.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted aniline derivatives.

科学研究应用

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Structural Insights :

- Thiophene vs.

- Fluorinated Substituents : Compounds like III.1.m and 32 exhibit enhanced lipophilicity and metabolic stability due to fluorine atoms .

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

- Molecular Weight : Estimated at ~252.7 g/mol (based on C12H11ClN2S), comparable to thiazole derivatives (e.g., 238.73 g/mol in ) .

- Solubility : The thiophene moiety may enhance solubility in organic solvents compared to purely aromatic analogs.

- Melting/Boiling Points : Fluorinated derivatives (e.g., III.1.m) are reported as oils, while crystalline analogs like 4l (dark yellow oil) and 32 (yellow solid) suggest variability based on substituent rigidity .

生物活性

3-Chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C11H12ClN2S

- Molecular Weight : Approximately 237.75 g/mol

The structure features:

- A chlorine atom at the 3-position of the aniline ring.

- A methyl group at the 2-position.

- A thiophen-3-ylmethyl substituent attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can lead to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, potentially making it effective against certain bacterial infections.

- Anti-inflammatory Effects : It has been suggested that the compound can modulate inflammatory responses through interactions with enzymes that regulate inflammation pathways.

- Anticancer Properties : Preliminary studies indicate that this compound might inhibit cancer cell proliferation by targeting specific pathways associated with cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism likely involves disruption of bacterial cell wall synthesis, which is crucial for bacterial survival. This suggests potential applications in developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For example, it showed promising results against human leukemia and breast cancer cells, indicating its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.5 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 2.1 | Inhibits cell cycle progression |

| HCT-116 (Colon) | 5.0 | Modulates growth factor signaling pathways |

These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, highlighting the importance of structural modifications in enhancing efficacy:

- Comparative Studies : Research comparing various substituted anilines has shown that electron-withdrawing groups at specific positions significantly enhance biological activity. For instance, compounds similar to this compound with different substituents exhibited varying levels of cytotoxicity against cancer cells, emphasizing structure-activity relationships (SAR) in drug design .

- Mechanistic Insights : Detailed mechanistic studies revealed that compounds with thiophene rings often exhibit enhanced binding affinity to target enzymes due to their ability to form additional interactions within the active sites, thus increasing their inhibitory potential against cancer and microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。